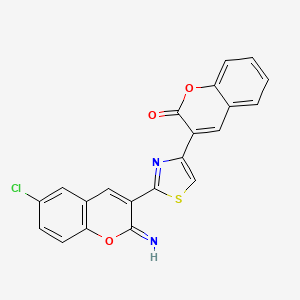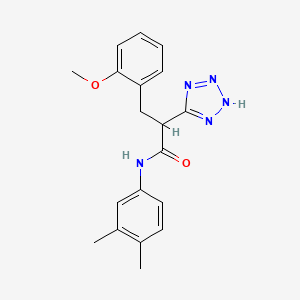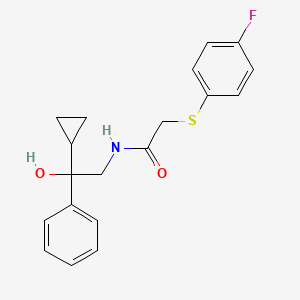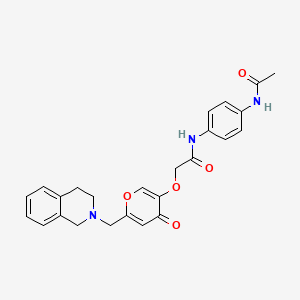![molecular formula C13H15N3O3S2 B2879629 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole CAS No. 941244-31-1](/img/structure/B2879629.png)
2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole is a chemical compound with intriguing properties that make it significant in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole typically involves a multi-step process. One common method includes the reaction of 3-(pyrrolidin-1-ylsulfonyl)benzohydrazide with carbon disulfide and methyl iodide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, solvents like dimethylformamide (DMF) or ethanol, and controlled temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production methods for this compound may employ similar synthetic routes but on a larger scale. Optimizing reaction conditions for higher yields and purity is crucial. Advanced techniques such as flow chemistry, where reactions are carried out in continuous flow reactors, may be used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The oxadiazole ring and sulfonyl group can participate in reduction reactions under appropriate conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, particularly on the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide).
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced forms of the oxadiazole or sulfonyl group.
Substitution: : Various substituted derivatives depending on the reacting nucleophile or electrophile.
科学的研究の応用
2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole has a wide array of applications in scientific research:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine: : Explored for therapeutic potential, including as enzyme inhibitors or receptor agonists/antagonists.
Industry: : Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole exerts its effects depends on its specific application:
Molecular Targets: : It can interact with various enzymes, receptors, or proteins depending on its chemical structure.
Pathways Involved: : The compound may modulate biochemical pathways related to its target, such as inhibiting enzyme activity or altering receptor signaling.
類似化合物との比較
When compared to similar compounds, 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole stands out due to its unique combination of functional groups and structural features. Here are a few similar compounds and their distinctions:
2-(Methylsulfanyl)-1,3,4-oxadiazole: : Lacks the pyrrolidin-1-ylsulfonyl phenyl group, leading to different chemical behavior and applications.
5-Phenyl-1,3,4-oxadiazole:
2-(Ethylsulfanyl)-5-phenyl-1,3,4-oxadiazole: : Has an ethylsulfanyl group instead of methylsulfanyl, which may alter its chemical properties and applications.
特性
IUPAC Name |
2-methylsulfanyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-20-13-15-14-12(19-13)10-5-4-6-11(9-10)21(17,18)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREZIGYHONRYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Fluorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2879546.png)
![1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B2879547.png)
![3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879549.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2879550.png)


![N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2879554.png)

![3-{[1-(2-Phenylethanesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2879557.png)
![7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879558.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2879564.png)
![1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane](/img/structure/B2879565.png)

